molecular formula C12H10Cl2FN3O B5508497 2-Chloro-N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)acetamide CAS No. 1004643-43-9

2-Chloro-N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)acetamide

Cat. No.: B5508497
CAS No.: 1004643-43-9
M. Wt: 302.13 g/mol
InChI Key: NJYFAHBOQWCBEO-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)acetamide is a versatile chemical compound with unique properties that make it valuable in various scientific research applications This compound is characterized by its complex structure, which includes both chloro and fluoro substituents, as well as a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with hydrazine to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. This intermediate is then reacted with chloroacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Chloro-N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The chloro and fluoro substituents, as well as the pyrazole ring, contribute to its binding affinity and reactivity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide: A structurally similar compound with comparable reactivity.

    Fluoropyridines: Compounds with fluorine substituents on a pyridine ring, used in similar applications.

    Trifluoromethylpyridines: Known for their use in agrochemicals and pharmaceuticals.

Uniqueness

2-Chloro-N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)acetamide is unique due to its combination of chloro and fluoro substituents and the presence of a pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2FN3O/c13-6-12(19)16-11-4-5-18(17-11)7-8-9(14)2-1-3-10(8)15/h1-5H,6-7H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYFAHBOQWCBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC(=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101147278
Record name 2-Chloro-N-[1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004643-43-9
Record name 2-Chloro-N-[1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004643-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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